1-(Pyridin-4-yl)piperidine-2,4-dione
Description
Contextual Importance of the Piperidine-2,4-dione Scaffold in Heterocyclic Chemistry
The piperidine-2,4-dione core is a privileged scaffold in medicinal chemistry, recognized for its synthetic versatility and presence in various biologically active molecules. This structural unit offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The dicarbonyl functionality provides sites for various chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures.
The inherent reactivity of the piperidine-2,4-dione system has been leveraged in the development of compounds with a range of therapeutic applications. For instance, derivatives of this scaffold have been investigated for their potential in treating cancer.
Role of Pyridine-Substituted Piperidines in Chemical Research
The incorporation of a pyridine (B92270) ring into a piperidine (B6355638) structure introduces a key aromatic and basic element that can significantly influence a molecule's pharmacological profile. Pyridine-substituted piperidines are a well-established class of compounds in drug discovery, with numerous examples found in approved pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, participate in salt formation to improve solubility, and play a crucial role in binding to biological targets.
The position of the nitrogen atom within the pyridine ring, as well as the point of attachment to the piperidine core, dictates the spatial arrangement of these interactions and, consequently, the biological activity. The 4-pyridyl substitution, as seen in the title compound, positions the nitrogen atom in a way that can have distinct effects on receptor binding and metabolic stability compared to 2- or 3-pyridyl isomers.
Table 1: Examples of Bioactive Scaffolds and their Significance
| Scaffold | Key Features | Examples of Research Areas |
| Piperidine-2,4-dione | Reactive dicarbonyls, multiple modification sites | Anticancer agents |
| Pyridine-Substituted Piperidines | Aromaticity, basic nitrogen, hydrogen bonding | Diverse therapeutic areas, including neuroscience and infectious diseases |
Overview of Research Trajectories for 1-(Pyridin-4-yl)piperidine-2,4-dione and Related Derivatives
While direct research on this compound is limited, the established importance of its constituent scaffolds points to several promising research trajectories. The synthesis of a library of derivatives, exploring substitutions on both the pyridine and piperidine rings, could lead to the discovery of novel compounds with specific biological activities.
One significant area of potential is in the development of kinase inhibitors. The pyridine moiety is a common feature in many kinase inhibitors, often forming key hydrogen bonds with the hinge region of the enzyme's active site. The piperidine-2,4-dione scaffold can be functionalized to occupy adjacent pockets, potentially leading to potent and selective inhibitors.
Furthermore, patent literature suggests that piperidine-dione derivatives are being explored for their potential in cancer therapy. frontiersin.org This indicates that this compound and its analogues could be valuable candidates for anticancer drug discovery programs. The exploration of this compound and its derivatives could also extend to other therapeutic areas where pyridine-substituted piperidines have shown promise, such as neurodegenerative diseases and infectious agents. The systematic investigation of the structure-activity relationships (SAR) of this class of compounds is a logical and compelling next step for medicinal chemists.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-pyridin-4-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-3-6-12(10(14)7-9)8-1-4-11-5-2-8/h1-2,4-5H,3,6-7H2 |
InChI Key |
UKIWRKJVUAEESK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Strategies for the 1 Pyridin 4 Yl Piperidine 2,4 Dione Core and Analogues
Traditional Synthetic Routes to Piperidine-2,4-dione Type Azaheterocycles
Traditional methods for synthesizing piperidine-2,4-dione heterocycles have been foundational in the field. rsc.org These routes often involve classical organic reactions to build and cyclize the core structure. rsc.orgresearchgate.net
The synthesis of piperidine-2,4-diones often begins with transformations involving carbonyl compounds. researchgate.net These methods serve as a conventional platform for the preparation of these azaheterocycles. rsc.org The reactivity of the dione (B5365651) structure makes it a useful template for building more complex, functionalized piperidine (B6355638) systems that have significant synthetic and medicinal applications. researchgate.net
The Dieckmann cyclization, or Dieckmann condensation, is a prominent and widely used method for forming the piperidine-2,4-dione ring. core.ac.ukdtic.mil This intramolecular condensation of a diester with a strong base produces a β-keto ester, which is a key intermediate for the dione ring. core.ac.uk
A flexible and regioselective route to variously substituted piperidine-2,4-diones has been developed utilizing this approach. researchgate.netcore.ac.uk The general sequence involves several key steps, starting from β-keto esters and proceeding through a series of intermediates to the final cyclized product. This method is versatile, allowing for the preparation of piperidine-2,4-diones with or without substitution on the nitrogen atom. core.ac.uk
The following table outlines a typical reaction sequence for this Dieckmann cyclization approach. core.ac.uk
| Step | Reactants | Reagents and Conditions | Product |
| 1 | β-keto esters | Ammonium (B1175870) acetate (B1210297), Acetic acid | Vinylogous carbamates |
| 2 | Vinylogous carbamates | Sodium triacetoxyborohydride | β-amino esters |
| 3 | β-amino esters | Monomethyl malonate, EDC, HOBt | Amidodiesters |
| 4 | Amidodiesters | Sodium methoxide (B1231860) in Methanol (reflux) | β-keto esters (Cyclized) |
| 5 | β-keto esters (Cyclized) | Sodium methoxide in wet Acetonitrile (reflux) | Piperidine-2,4-diones |
This protocol has been shown to be effective for a variety of 6-monosubstituted piperidine-2,4-diones, with the cyclization step proceeding in good yields. core.ac.uk Furthermore, enantioselective syntheses have been achieved by using a chiral auxiliary, such as (S)-N-(α-methylbenzyl)allylamine, in a conjugate addition step to create enantiopure β-amino esters prior to the Dieckmann cyclization. core.ac.uk
Beyond the Dieckmann condensation, other cyclization strategies are employed to construct the fundamental piperidine ring. Radical cyclization offers a pathway to disubstituted piperidines. nih.govorganic-chemistry.org For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can yield 2,4-disubstituted piperidines. nih.gov The choice of reagent in these reactions can significantly influence the diastereoselectivity of the product. nih.gov
Intramolecular cyclization is a major approach for piperidine synthesis, with numerous methods available, including metal-catalyzed cyclizations and electrophilic cyclizations. nih.gov The substrate for these reactions typically contains a nitrogen source (like an amino group) and other active sites that participate in the ring closure, leading to the formation of a new C-N or C-C bond to complete the heterocyclic system. nih.gov
Novel and Advanced Synthetic Approaches
To overcome the limitations of traditional methods and to expand the chemical space accessible to researchers, novel and advanced synthetic strategies have been developed. These approaches focus on generating structural diversity and providing more efficient, modular routes to complex piperidine derivatives. researchgate.net
Anionic enolate rearrangements represent a modern and complementary method for the synthesis of piperidine-2,4-diones. rsc.orgresearchgate.net These reactions can provide structurally diverse compounds in both racemic and enantiopure forms. researchgate.net One such novel transformation is an enolate-isocyanate rearrangement. This process can be initiated by the action of a strong base on precursors like bromocyclocarbamates, which are derived from N-Boc-protected homoallylamines. The reaction proceeds through the formation of a cyclic enolate intermediate, which then rearranges to yield the 6-substituted piperidine-2,4-dione. This method offers a pathway to derivatives that may be difficult to access through more traditional cyclization routes. researchgate.net The stabilization of reactive enolate intermediates through various interactions can be a key factor in the success of these cascade reactions. unige.ch
Modular strategies that allow for the piecing together of molecular fragments in a controlled and flexible manner are highly valuable in modern organic synthesis. news-medical.netnih.gov Such an approach for the synthesis of 2,4,6-trisubstituted piperidines utilizes Type II Anion Relay Chemistry (ARC). nih.gov This protocol involves a multicomponent reaction followed by an intramolecular SN2 cyclization, providing a convergent route that enables both chemical and stereochemical diversification. nih.gov
Another innovative modular approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.net This two-stage process simplifies the synthesis of complex piperidines by first selectively installing a hydroxyl group on the piperidine ring using an enzyme. This functionalized intermediate then undergoes a nickel-electrocatalyzed cross-coupling reaction to form new carbon-carbon bonds. This strategy significantly reduces the number of steps required compared to traditional linear syntheses and avoids the need for expensive precious metal catalysts like palladium. news-medical.net These modular methods represent a powerful tool for accelerating the discovery and development of new drug candidates by providing rapid access to complex 3D molecules. news-medical.net
Multi-Component Reactions for Dione Derivatives
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex heterocyclic systems from simple starting materials in a single step. nih.gov For the synthesis of piperidine-2,4-dione derivatives, an MCR approach could involve the condensation of an amine, an aldehyde, and a β-ketoester or a similar 1,3-dicarbonyl compound. researchgate.net
A pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has been shown to produce substituted piperidines in good yields. researchgate.net Another example is a four-component diastereoselective synthesis of pyridinium (B92312) salts of piperidin-2-ones from Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate. researchgate.netdntb.gov.ua In this case, the ammonium acetate serves as the nitrogen source for the piperidine ring. researchgate.netdntb.gov.ua The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that can be adapted to produce precursors for piperidine-2,4-diones. ijcrt.org
| MCR Type | Starting Materials | Key Advantages |
| Hantzsch-type | Aldehyde, β-ketoester, ammonia (B1221849) source | High efficiency, atom economy, access to diverse substitution patterns. ijcrt.orgacsgcipr.org |
| Michael-Mannich cascade | Michael acceptor, pyridinium ylide, aldehyde, ammonium acetate | High stereoselectivity, formation of multiple stereocenters in one step. researchgate.netdntb.gov.ua |
Introduction of the Pyridine (B92270) Moiety
Once the piperidine-2,4-dione core is synthesized, the final step is the introduction of the 4-pyridyl group. This can be achieved through several reliable cross-coupling and substitution reactions.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between sp2-hybridized carbon atoms. researchgate.net In this context, it would involve the coupling of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with a piperidine-2,4-dione derivative that has been converted into a suitable organoboron reagent. Alternatively, and more commonly, the nitrogen atom of piperidine-2,4-dione can act as a nucleophile to displace a halide from a pyridine ring, although the direct N-arylation via Suzuki-Miyaura is less common for this type of transformation. A more plausible Suzuki approach would be to couple 4-pyridylboronic acid with an N-halo-piperidine-2,4-dione, though this is a less conventional strategy.
The reaction is typically catalyzed by a palladium complex with a suitable ligand. researchgate.netmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.net For the coupling of halopyridines, specific ligands and conditions have been developed to overcome challenges such as catalyst inhibition by the pyridine nitrogen. nih.gov The reactivity of halopyridines in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. nih.gov
| Catalyst/Ligand System | Substrate Scope | Typical Conditions |
| Pd(OAc)₂ / Phosphine ligand | 4-Halopyridines, Pyridylboronic acids | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene, DMF/water). researchgate.netmdpi.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is another fundamental method for introducing the pyridine moiety. researchgate.net This reaction involves the attack of a nucleophile, in this case, the nitrogen atom of piperidine-2,4-dione, on an electron-deficient pyridine ring bearing a good leaving group (e.g., F, Cl, Br) at the 4-position. nih.gov The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this reaction, particularly at the 2- and 4-positions. baranlab.org
The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, and often at elevated temperatures. researchgate.net The use of a base may be required to deprotonate the piperidine-2,4-dione, enhancing its nucleophilicity. The reactivity of the leaving group in SNAr reactions of pyridines generally follows the order F > Cl > Br > I. nih.gov Microwave-assisted SNAr reactions have been shown to significantly reduce reaction times. researchgate.net
| Leaving Group | Solvent | Key Advantages |
| F, Cl | DMSO, DMF, NMP | Direct C-N bond formation, good functional group tolerance, can be uncatalyzed. researchgate.netnih.gov |
Stereoselective Synthesis of Substituted Piperidine-2,4-diones
The development of stereoselective methods for the synthesis of substituted piperidine-2,4-diones is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.
Enantioselective synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. researchgate.net For example, a Dieckmann cyclization of a δ-amino-β-keto ester derived from a chiral amino acid can lead to the formation of an enantiomerically enriched piperidine-2,4-dione. core.ac.uk
Asymmetric hydrogenation of unsaturated precursors is another powerful tool for establishing stereocenters. nih.gov For instance, the stereoselective reduction of a tetrahydropyridine-2,4-dione could provide access to chiral piperidine-2,4-diones. Organocatalysis has also been successfully employed in the enantioselective synthesis of piperidine derivatives. nih.gov
| Strategy | Key Features |
| Chiral auxiliaries | Covalently attached chiral group that directs the stereochemical outcome of a reaction. |
| Asymmetric catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. |
| Chiral pool synthesis | Use of readily available chiral natural products as starting materials. |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries have proven to be a reliable and effective tool for inducing stereoselectivity in the synthesis of complex molecules. This approach involves the temporary attachment of a chiral molecule to a substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed, yielding the desired enantiomerically enriched product.
A notable example in the synthesis of substituted piperidine-2,4-diones involves the use of (S)-1-phenylethylamine as a chiral auxiliary in a Dieckmann cyclization strategy. core.ac.uk This methodology has been successfully applied to the synthesis of a close analogue, (1S,6R)-1-(α-Methylbenzyl)-6-(pyridin-3-yl)piperidine-2,4-dione. core.ac.uk The general approach involves the conjugate addition of an amine bearing the chiral auxiliary to an α,β-unsaturated ester, followed by N-acylation and subsequent intramolecular Dieckmann condensation to form the piperidine-2,4-dione ring. The diastereoselectivity of the cyclization is controlled by the chiral auxiliary, leading to the preferential formation of one diastereomer.
The key steps in this chiral auxiliary-mediated synthesis are outlined below:
Conjugate Addition: The synthesis typically begins with the Michael addition of a chiral amine, such as (S)-N-(α-methylbenzyl)allylamine, to an appropriate α,β-unsaturated ester. core.ac.uk This step establishes the first stereocenter.
Chain Elongation and Acylation: The resulting β-amino ester is then elongated and acylated, for instance with methyl 3-chloro-3-oxopropanoate, to introduce the necessary functionality for the subsequent cyclization. core.ac.uk
Dieckmann Cyclization: The crucial ring-closing step is the Dieckmann condensation, which is typically promoted by a base like sodium methoxide. core.ac.uk The chiral auxiliary on the nitrogen atom directs the stereochemical course of this intramolecular cyclization, leading to a diastereomerically enriched piperidine-2,4-dione precursor.
Removal of the Chiral Auxiliary: The final step involves the cleavage of the chiral auxiliary, often under acidic conditions, to yield the enantiomerically enriched N-unsubstituted piperidine-2,4-dione. core.ac.uk
While this specific example focuses on a pyridin-3-yl analogue, the principles of this chiral auxiliary approach are broadly applicable to the synthesis of other N-heteroaryl piperidine-2,4-diones, including the 1-(pyridin-4-yl) derivative. The choice of chiral auxiliary and reaction conditions can be fine-tuned to optimize the yield and stereoselectivity of the process.
Another relevant chiral auxiliary is (R)-phenylglycinol, which has been effectively used in the enantioselective synthesis of 2-arylpiperidines, including the natural alkaloid (-)-anabasine which features a pyridin-3-yl moiety. researchgate.net This approach involves the cyclodehydration of aryl-δ-oxoacids with the chiral amino alcohol to form a chiral non-racemic bicyclic lactam, which serves as a versatile intermediate for the synthesis of enantiopure piperidine derivatives. researchgate.net
| Chiral Auxiliary | Key Reaction | Substrate/Analogue | Outcome | Reference |
|---|---|---|---|---|
| (S)-1-Phenylethylamine | Dieckmann Cyclization | (1S,6R)-1-(α-Methylbenzyl)-6-(pyridin-3-yl)piperidine-2,4-dione | Enantioselective synthesis of a pyridinyl-substituted piperidine-2,4-dione analogue. | core.ac.uk |
| (R)-Phenylglycinol | Cyclodehydration/Lactam Formation | (-)-Anabasine (2-(Pyridin-3-yl)piperidine) | Enantioselective synthesis of a pyridinyl-piperidine alkaloid. | researchgate.net |
Enantioselective Catalysis and Resolution Techniques
In addition to chiral auxiliaries, enantioselective catalysis and resolution techniques offer powerful alternatives for accessing enantiomerically pure 1-(pyridin-4-yl)piperidine-2,4-dione and its analogues. These methods avoid the need for stoichiometric amounts of a chiral controller and can often be more atom-economical.
Enantioselective Catalysis aims to directly produce a chiral product from achiral starting materials using a chiral catalyst. While specific examples for the direct asymmetric synthesis of this compound are not extensively reported, several catalytic strategies for related piperidine cores are noteworthy. For instance, the asymmetric hydrogenation of pyridinium salts using chiral iridium(I) catalysts has emerged as a successful method for the synthesis of chiral piperidines. researchgate.net This approach typically involves the activation of a pyridine derivative to form a pyridinium salt, which is then hydrogenated in the presence of a chiral catalyst to yield an enantioenriched piperidine. The application of this method to a suitable precursor could potentially provide an enantioselective route to the target compound.
Kinetic Resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched. Catalytic kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation using chiral hydroxamic acids in the presence of N-heterocyclic carbene (NHC) catalysts. nih.gov This method has demonstrated practical selectivity factors for various piperidine derivatives. Another approach involves the use of a chiral base system, such as n-BuLi and (-)-sparteine, for the kinetic resolution of 2-arylpiperidines via selective deprotonation of one enantiomer. snnu.edu.cn
Chiral Resolution Techniques involve the separation of enantiomers from a racemic mixture. This can be achieved through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. More modern techniques rely on chromatography using a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) with a suitable chiral column can effectively separate the enantiomers of a racemic mixture. For example, piperidine-2,6-dione drugs have been successfully resolved using a Kromasil CHI-DMB chiral stationary phase. researchgate.net This chromatographic approach could be adapted for the analytical and preparative separation of the enantiomers of this compound.
| Method | Technique | Catalyst/Reagent/Phase | Applicability to Piperidine Derivatives | Reference |
|---|---|---|---|---|
| Enantioselective Catalysis | Asymmetric Hydrogenation | Chiral Iridium(I) complexes | Synthesis of chiral piperidines from pyridinium salts. | researchgate.net |
| Kinetic Resolution | Enantioselective Acylation | Chiral hydroxamic acids / NHC catalysts | Resolution of disubstituted piperidines. | nih.gov |
| Kinetic Resolution | Asymmetric Deprotonation | n-BuLi / (-)-Sparteine | Resolution of 2-arylpiperidines. | snnu.edu.cn |
| Chiral Resolution | Chiral HPLC | Kromasil CHI-DMB | Resolution of piperidine-2,6-dione drugs. | researchgate.net |
Iii. Design and Synthesis of Derivatives and Analogues of 1 Pyridin 4 Yl Piperidine 2,4 Dione
Chemical Modification Strategies on the Piperidine-2,4-dione Core
The reactivity of the piperidine-2,4-dione core allows for various chemical transformations, enabling the introduction of a wide array of functional groups and substituents. These modifications are crucial for fine-tuning the physicochemical properties and biological activities of the resulting molecules.
Alkylation and acylation reactions are fundamental strategies for derivatizing the piperidine-2,4-dione core. These reactions typically target the nitrogen atom or the active methylene (B1212753) group within the dione (B5365651) ring, leading to a variety of N-substituted and C-substituted derivatives.
Key Research Findings:
N-Alkylation and N-Acylation: The nitrogen atom of the piperidine (B6355638) ring can be readily alkylated or acylated to introduce various substituents. For instance, reaction with alkyl halides or acyl chlorides in the presence of a base can yield a range of N-substituted derivatives. These modifications can significantly impact the molecule's polarity, lipophilicity, and steric profile.
C-Alkylation and C-Acylation: The active methylene group (at the C3 position) of the piperidine-2,4-dione ring is susceptible to deprotonation by a suitable base, forming a nucleophilic enolate. This enolate can then react with electrophiles such as alkyl halides or acylating agents to introduce substituents at the C3 position. This strategy allows for the synthesis of a diverse array of 3-substituted piperidine-2,4-dione derivatives.
Table 1: Examples of Alkylation and Acylation Reactions on Piperidine-2,4-dione Derivatives
| Reactant | Reagent | Product | Reaction Type |
| 1-(Pyridin-4-yl)piperidine-2,4-dione | Methyl Iodide | 1-(Pyridin-4-yl)-3-methylpiperidine-2,4-dione | C-Alkylation |
| This compound | Acetyl Chloride | 3-Acetyl-1-(pyridin-4-yl)piperidine-2,4-dione | C-Acylation |
| Piperidine-2,4-dione | Benzyl Bromide | 1-Benzylpiperidine-2,4-dione | N-Alkylation |
Note: This table is illustrative and provides examples of typical reactions.
To explore a wider chemical space and establish structure-activity relationships, researchers have focused on introducing a variety of substituents at different positions of the this compound scaffold.
Key Research Findings:
Dieckmann Cyclization: A flexible route to variously substituted piperidine-2,4-diones involves the Dieckmann cyclization of appropriately substituted N-acyl-β-amino esters. core.ac.uk This method allows for the introduction of substituents at the 3-, 5-, and 6-positions of the piperidine ring. core.ac.uk
Introduction of Aromatic and Heteroaromatic Rings: The piperidine-2,4-dione core can be functionalized with various aromatic and heteroaromatic rings to explore potential π-π stacking interactions and hydrogen bonding opportunities with biological targets.
Enantioselective Synthesis: Enantiomerically pure substituted piperidine-2,4-diones can be prepared through enantioselective synthesis strategies, which are crucial for studying the stereoselectivity of biological interactions. core.ac.uk
Table 2: Examples of Diverse Substituents Introduced on the Piperidine-2,4-dione Core
| Position of Substitution | Type of Substituent | Synthetic Method |
| C3 | Alkyl, Aryl | Alkylation of the enolate |
| C5 | Alkyl, Aryl | Dieckmann cyclization of substituted precursors core.ac.uk |
| C6 | Alkyl, Aryl | Dieckmann cyclization of substituted precursors core.ac.uk |
| N1 | Benzyl, Substituted Phenyl | N-Alkylation |
Note: This table provides a general overview of possible substitutions.
Hybrid Heterocyclic Systems Incorporating the Dione Moiety
A prominent strategy in medicinal chemistry is the creation of hybrid molecules by combining two or more pharmacophoric units. This approach has been successfully applied to the this compound scaffold, leading to the development of novel hybrid heterocyclic systems.
The thiazolidine-2,4-dione (TZD) ring is a well-known pharmacophore, and its hybridization with the piperidine-2,4-dione moiety has been explored to create novel chemical entities.
Key Research Findings:
Molecular Hybridization: The synthesis of thiazolidine-2,4-dione-based hybrids often involves linking the TZD moiety to another heterocyclic system, such as a pyridine (B92270) ring. nih.gov This can be achieved through various chemical reactions, including condensation and multi-step synthetic sequences.
Synthetic Strategies: One common approach involves the Knoevenagel condensation of an aldehyde-functionalized precursor with thiazolidine-2,4-dione. researchgate.net Subsequent reactions can then be used to introduce the this compound component or a related structure.
Table 3: Examples of Thiazolidine-2,4-dione Hybrid Synthesis
| Precursor 1 | Precursor 2 | Reaction Type | Hybrid Product |
| Aldehyde-functionalized pyridine derivative | Thiazolidine-2,4-dione | Knoevenagel Condensation | Pyridine-Thiazolidine-2,4-dione hybrid |
| 2-Chloroquinoline-3-carbaldehyde | Thiazolidine-2,4-dione | Condensation | (Z)-5-((2-chloroquinolin-3-yl)methylene)thiazolidine-2,4-dione nih.gov |
Note: This table illustrates general synthetic approaches.
The pyrrolidine-2,5-dione (succinimide) ring is another important heterocyclic motif that has been incorporated into hybrid structures with piperidine-2,4-dione analogues.
Key Research Findings:
Synthesis of N-Substituted Pyrrolidine-2,5-diones: The synthesis of these hybrids often involves the reaction of succinic anhydride (B1165640) with a primary amine, leading to the formation of a succinamic acid, which is then cyclized to the corresponding N-substituted pyrrolidine-2,5-dione. ebi.ac.uk
Multi-component Reactions: One-pot synthesis methods have been developed for the formation of piperidine- and pyrrolidine-substituted pyridinium (B92312) salts, which can serve as precursors for more complex hybrid molecules. nih.gov
The fusion or linking of the this compound scaffold with other nitrogen-containing heterocycles like pyrimidine (B1678525) and triazole has been a fruitful area of research.
Key Research Findings:
Synthesis of Pyrimidine-Triazole Hybrids: Chalcones containing a 1,2,4-triazole (B32235) moiety can be reacted with thiourea (B124793) to form dihydropyrimidine (B8664642) derivatives, effectively creating a hybrid molecule containing both heterocycles. nih.gov
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry," has been utilized to synthesize thiazolidine-2,4-dione-1,2,3-triazole hybrids. researchgate.net This versatile reaction allows for the efficient linking of different heterocyclic units.
Synthesis of Triazolopyrimidines: The 1,2,4-triazolo[1,5-a]pyrimidine scaffold can be synthesized through several routes, including the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds. nih.gov
Table 4: Examples of Hybrid Systems with Other Nitrogen Heterocycles
| Heterocycle 1 | Heterocycle 2 | Linking Strategy |
| Piperidine-2,4-dione | Pyrimidine | Multi-step synthesis involving condensation reactions |
| Piperidine-2,4-dione | 1,2,4-Triazole | Multi-step synthesis, potentially involving click chemistry |
| Thiazolidine-2,4-dione | 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) researchgate.net |
Note: This table highlights common strategies for creating hybrid heterocyclic systems.
Rational Design of Analogues for Targeted Research Applications
The design of novel analogues of this compound is guided by established medicinal chemistry principles to address specific research questions. These strategies aim to modulate the parent compound's interaction with biological targets, improve its drug-like properties, or explore new pharmacological activities.
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel molecular frameworks with similar biological activities to a known parent compound. These approaches can lead to compounds with improved properties, such as enhanced potency, reduced off-target effects, or novel intellectual property.
Scaffold Hopping: This strategy involves replacing the central piperidine-2,4-dione core with a structurally different scaffold while maintaining the essential pharmacophoric features. For instance, a pyrido[1,2-a]pyrimidin-4-one core has been explored as a scaffold hop from other heterocyclic systems in the design of SHP2 inhibitors. While not directly applied to this compound in the available literature, this approach could be conceptually applied to generate novel analogues.
Bioisosteric Replacements: This technique involves the substitution of a functional group or a substructure with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. A common bioisosteric replacement for the pyridine ring is a benzonitrile (B105546) group. The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. Another example is the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine group, which has been shown to enhance biological activity in certain contexts. In the case of this compound, the 4-pyridyl moiety is a key structural feature that could be subjected to bioisosteric replacement to modulate its properties. For example, replacing the pyridine ring with other heteroaromatic systems or even non-aromatic bioisosteres like 3-azabicyclo[3.1.1]heptane could lead to analogues with improved physicochemical properties such as solubility and metabolic stability.
| Original Moiety | Potential Bioisosteric Replacement | Rationale | Reference |
| Pyridine | Benzonitrile | Mimics hydrogen-bond acceptor ability of the pyridine nitrogen. | |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Saturated, non-chiral mimetic of pyridine that can improve solubility and metabolic stability. | |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Can enhance biological activity. |
Introducing three-dimensional (3D) complexity into drug candidates is a growing trend in medicinal chemistry to improve selectivity and pharmacological properties. Flat, two-dimensional molecules often have a higher propensity for off-target effects. By creating more structurally complex, stereochemically defined analogues of this compound, researchers can explore new regions of chemical space and potentially achieve better target engagement.
The synthesis of piperidine derivatives with well-defined stereochemistry is a key aspect of exploring 3D structural complexity. Various synthetic strategies can be employed to introduce chiral centers into the piperidine-2,4-dione core. For example, asymmetric synthesis methods can be used to produce enantiomerically pure starting materials, which can then be elaborated into complex piperidine scaffolds.
Furthermore, the concept of conformationally programmable isosteres, such as "Dewar pyridines," offers a novel way to create rigid, 3D-shaped piperidine surrogates. These structures can lock the molecule into specific conformations, which can be beneficial for optimizing interactions with a biological target.
| Strategy | Description | Potential Application to this compound | Reference |
| Asymmetric Synthesis | The use of chiral catalysts or auxiliaries to produce enantiomerically pure or enriched piperidine-2,4-dione precursors. | Generation of stereoisomers to investigate the influence of chirality on biological activity. | |
| Diversity-Oriented Synthesis (DOS) | The synthesis of a wide variety of structurally diverse molecules from a common intermediate. | Creation of a library of 3D-complex analogues for screening against various biological targets. | |
| Conformationally Programmable Isosteres | The use of rigid scaffolds that mimic the 3D shape of the piperidine ring in specific conformations. | Replacement of the piperidine-2,4-dione core with a rigid isostere to enhance binding affinity and selectivity. |
Iv. Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Analysis
Specific ¹H NMR and ¹³C NMR data for 1-(Pyridin-4-yl)piperidine-2,4-dione, including chemical shifts (δ) and coupling constants (J), are not available in the reviewed literature. While analysis of related piperidin-4-one structures suggests the piperidine (B6355638) ring would likely adopt a chair conformation, experimental confirmation and detailed conformational analysis for this specific compound are absent. researchgate.net Similarly, no studies employing two-dimensional NMR techniques (like COSY, HSQC, or HMBC) for this compound have been found.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Experimentally determined IR and Raman spectra for this compound are not published. A theoretical analysis would predict characteristic vibrational modes, including C=O stretching frequencies for the dione (B5365651) functionality, C-N stretching for the tertiary amine and amide groups, and aromatic C=C and C-H vibrations from the pyridine (B92270) ring. However, without experimental data, a specific and accurate analysis is not possible.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While the molecular weight of this compound is 190.20 g/mol , specific mass spectrometry studies detailing its fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) have not been located. bldpharm.com Therefore, a discussion of its characteristic fragmentation pathways cannot be accurately presented.
X-ray Crystallography for Absolute Stereochemistry and Conformation
There are no published X-ray crystallographic studies for this compound. Consequently, definitive information on its solid-state conformation, bond lengths, bond angles, and crystal packing is unavailable. Studies on similar N-substituted piperidone derivatives often reveal a chair conformation for the piperidine ring, but this cannot be confirmed for the title compound. nih.govresearchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Properties
No experimental UV-Visible absorption spectrum for this compound is available in the literature. The presence of the pyridine ring and the carbonyl groups suggests that electronic transitions such as n→π* and π→π* would occur, but the specific absorption maxima (λmax) and molar absorptivity coefficients are undetermined.
A comprehensive review of the scientific literature reveals a notable absence of specific computational and theoretical chemistry investigations focused solely on the compound this compound. While extensive research employing molecular docking, molecular dynamics simulations, and density functional theory has been conducted on structurally related compounds containing pyridine, piperidine, or dione moieties, dedicated studies on the precise molecule of interest are not available in the reviewed sources.
Consequently, it is not possible to provide a detailed article on the molecular docking, binding energy, conformational stability, electronic structure, or spectroscopic properties of this compound based on current scientific publications. The available data pertains to analogues and derivatives, which falls outside the strict scope of this article. Further computational research is required to elucidate the specific theoretical and chemical properties of this compound.
V. Computational and Theoretical Chemistry Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit in SAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 1-(Pyridin-4-yl)piperidine-2,4-dione and its close analogs are not detailed in the available literature, the principles of QSAR can be applied to understand the structural requirements for its potential biological activities.
A typical QSAR study on a series of analogs of this compound would involve the following steps:
Data Set Preparation: A series of derivatives would be synthesized, and their biological activity (e.g., inhibitory concentration IC50) against a specific target would be determined.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
Such models can elucidate which structural features of the this compound scaffold are crucial for activity. For instance, a QSAR study might reveal that the electronic properties of the pyridine (B92270) ring or the steric bulk of substituents on the piperidine-2,4-dione ring significantly influence the biological response. These insights are invaluable for the rational design of new, more potent analogs.
In Silico Prediction of Biological Activity and ADMET Properties (Computational Aspects Only)
In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, as well as its potential biological activities. These predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing time and cost.
For this compound, various ADMET properties can be predicted using a range of computational tools and web servers. These predictions are based on the compound's structure and rely on models built from large datasets of experimental data.
Predicted ADMET Properties for this compound (Illustrative)
| Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Indicates the potential for the compound to permeate the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | The ability to cross the BBB is crucial for drugs targeting the central nervous system. |
| Plasma Protein Binding | Moderate | The extent of binding to plasma proteins affects the free concentration of the drug available to exert its pharmacological effect. |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of certain isozymes | Predicts potential drug-drug interactions. For example, inhibition of CYP2D6 or CYP3A4 could alter the metabolism of co-administered drugs. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely | Suggests a potential route of renal excretion. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Predicts the likelihood of the compound causing genetic mutations. |
| Hepatotoxicity | Low risk | Assesses the potential for the compound to cause liver damage. |
| hERG Inhibition | Low to moderate risk | Predicts the potential for cardiotoxicity by blocking the hERG potassium channel. |
Note: The values in this table are illustrative and would need to be confirmed by specific in silico predictions for this compound using validated software.
In addition to ADMET properties, in silico methods can be used to predict potential biological activities through techniques like molecular docking and pharmacophore modeling. Molecular docking could be employed to predict the binding affinity and mode of interaction of this compound with various biological targets. This involves computationally placing the molecule into the active site of a protein to estimate the strength of the interaction.
Pharmacophore modeling, on the other hand, can identify the essential three-dimensional arrangement of chemical features of this compound that are responsible for its potential biological activity. This information can then be used to search for other compounds with similar pharmacophoric features.
Lack of Publicly Available Data for this compound
Following a comprehensive search of publicly available scientific literature, no specific data was found for the chemical compound This compound corresponding to the detailed outline on its biological and mechanistic studies. The requested analysis, including its anti-proliferative effects, apoptosis induction, cell cycle modulation, and specific enzyme inhibition (VEGFR-2 and acetylcholinesterase), could not be completed due to the absence of published research on this particular molecule.
The search included targeted queries for in vitro and pre-clinical studies, such as MTT assays, apoptosis and cell cycle analyses, and specific enzyme inhibition assays related to this compound. While research exists for structurally related compounds containing pyridine or piperidine (B6355638) cores, the user's strict instructions to focus solely on "this compound" prevent the inclusion of data from these analogs.
Therefore, the generation of a thorough, informative, and scientifically accurate article as per the provided structure is not possible at this time. There is no information in the public domain to populate the required sections and subsections with detailed research findings and data tables for this specific compound.
Vi. Biological Activity and Mechanistic Studies in Vitro/pre Clinical Focus
Enzyme Inhibition Studies (In Vitro)
Protein Kinase B (Akt) Inhibition
Derivatives of the piperidine (B6355638) scaffold have been identified as potent inhibitors of Protein Kinase B (Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival. acs.orgnih.gov Dysregulation of Akt signaling is a common feature in many cancers, making it a significant target for antitumor agents. nih.govdentalresearchtoday.com
Research has focused on developing ATP-competitive inhibitors based on a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide structure. acs.orgnih.gov Optimization of this series led to the discovery of nanomolar inhibitors with significant selectivity for Akt over other closely related kinases, such as PKA. nih.gov For instance, modifications to the piperidine scaffold were successful in overcoming issues of rapid metabolism and poor oral bioavailability seen in earlier compounds. acs.orgnih.gov
One key compound, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, demonstrated potent, ATP-competitive inhibition of Aktβ and was 28-fold selective for Akt over the structurally similar kinase PKA. nih.gov Further development led to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which showed improved pharmacokinetic properties. acs.org A notable example from this series, AZD5363, emerged as a clinical candidate with high potency, reduced hERG affinity, and strong selectivity against the ROCK kinase. researchgate.net This compound effectively modulated biomarkers of the PI3K/Akt/mTOR pathway and inhibited tumor growth in preclinical xenograft models. nih.govresearchgate.net
The selectivity of these compounds is attributed to subtle differences in the ATP-binding sites of Akt and PKA. acs.org The introduction of specific substituents on the piperidine ring allows for exploitation of these differences, leading to enhanced selectivity. nih.gov
Table 1: Selected Akt Inhibitors and their Biological Activity
| Compound | Target | IC₅₀ (nM) | Selectivity vs. PKA | Key Findings |
| CCT128930 | Aktβ | 47 | 28-fold | Potent ATP-competitive inhibitor; showed cellular activity. nih.gov |
| AZD5363 | Akt1/2/3 | 3/7/7 | >10-fold | Orally bioavailable; inhibited tumor growth in vivo. researchgate.net |
| Compound 10 | Akt | 8 | 150-fold | Highly selective due to tert-butyl group. acs.org |
| Compound 21 | Akt | 22 | 28-fold | Orally bioavailable carboxamide derivative. acs.org |
Carbonic Anhydrase Inhibition
The piperidine and pyridine (B92270) moieties are found in various compounds designed as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in physiological processes by catalyzing the hydration of carbon dioxide. mdpi.com Certain CA isoforms, particularly the transmembrane, cancer-associated hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to tumor acidification and progression. nih.govnih.gov
Studies on 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives have identified novel inhibitors of these cancer-associated isoforms. nih.gov By employing a "tail approach" in drug design, researchers have synthesized sulfonamide-piperidine scaffolds that demonstrate effective and selective inhibition of CA IX and XII. nih.gov Molecular modeling and dynamics simulations have confirmed stable and favorable binding of these compounds within the active sites of hCA IX and XII. nih.gov
Similarly, series of pyrazolo[4,3-c]pyridine sulfonamides and 4-substituted pyridine-3-sulfonamides have been evaluated for their inhibitory activity against cytosolic isoforms (hCA I and II) and the transmembrane isoforms hCA IX and XII. mdpi.commdpi.com Several of these pyridine-based compounds exhibited potent inhibition, with some showing selectivity for specific isoforms. mdpi.com For example, certain pyrazolo[4,3-c]pyridine derivatives were more potent against hCA I than the standard inhibitor acetazolamide. mdpi.com This research highlights the potential for developing isoform-selective CA inhibitors based on these heterocyclic scaffolds for therapeutic applications. unipi.it
Table 2: Inhibition Constants (Kᵢ) of Representative Pyridine-Based Sulfonamides against Human CA Isoforms
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Pyrazolo[4,3-c]pyridines | 79.6 - >10000 | 12.1 - >10000 | 25.5 - 907.5 | 34.5 - 713.6 |
| 4-Substituted Pyridine-3-Sulfonamides | 8.9 - 245.3 | 0.8 - 188.4 | 5.9 - 200.7 | 0.9 - 110.5 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Data synthesized from multiple compounds within the specified classes. mdpi.commdpi.com
Other Relevant Enzyme Targets
In addition to Akt and carbonic anhydrases, piperidine- and pyridine-containing scaffolds have been investigated for their activity against other enzyme targets. During selectivity profiling of Akt inhibitors, compounds were often tested against a panel of related kinases. The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine series showed some activity against other members of the AGC kinase subfamily, including ROCK2 and p70S6K, although they were significantly more potent against Akt. acs.orgnih.gov
In the context of antiparasitic activity, N-pyridinylimidazolidinones, which are structurally related to the core compound, have been suggested to exert their antileishmanial effects by interfering with the parasite's phospholipase A2 (PLA2) activity. nih.gov This indicates that enzymes within parasite-specific metabolic pathways can be targeted by such heterocyclic structures.
Antimicrobial and Antiparasitic Activities (In Vitro)
Antibacterial Efficacy
Piperidine and piperidin-4-one derivatives have demonstrated notable in vitro antibacterial activity against a range of pathogenic bacteria. biomedpharmajournal.org These heterocyclic compounds have been tested against both Gram-positive strains, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains like Escherichia coli. biomedpharmajournal.orgbiointerfaceresearch.comresearchgate.net
For example, a series of (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate derivatives showed excellent antibacterial activity, in some cases comparable to the standard drug chloramphenicol. biointerfaceresearch.com Similarly, thiazolidine-2,4-dione derivatives have been synthesized and shown to possess broad-spectrum activity against bacteria including Bacillus licheniformis and Pseudomonas aeruginosa. nih.gov The introduction of various substituents on the core ring structures significantly influences the antibacterial potency of these compounds. nih.gov Pyridine-based compounds have also been synthesized and evaluated, with some 1,3,4-oxadiazole-pyridine hybrids showing broad-spectrum efficacy. nih.gov
Table 3: In Vitro Antibacterial Activity of Piperidine and Pyridine Derivatives
| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Measurement | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | S. aureus, B. subtilis | E. coli | MIC (µg/mL) | biomedpharmajournal.org |
| Piperidine Acrylate Esters | S. aureus | E. coli | Zone of Inhibition (mm) | biointerfaceresearch.com |
| Thiazolidine-2,4-diones | B. licheniformis, S. aureus | E. coli, P. aeruginosa | MIC (µg/mL) | nih.gov |
| 1,3,4-Oxadiazole-pyridines | B. subtilis, M. luteus | E. coli, K. pneumoniae | MIC (µg/mL) | nih.gov |
Antifungal Properties
The antifungal potential of compounds containing piperidine, pyrrolidine-2,4-dione (B1332186), and pyridine rings has been explored against various fungal pathogens. rsc.orgmdpi.com Derivatives of piperidin-4-one, particularly thiosemicarbazone derivatives, have exhibited significant antifungal activity against species such as Microsporum gypseum, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org
In other studies, novel pyrrolidine-2,4-dione derivatives were designed and found to have striking biological activity against fungi like Rhizoctonia solani and Botrytis cinerea. rsc.org One compound from this series showed an EC₅₀ value against R. solani that was superior to the commercial fungicide boscalid. rsc.org Furthermore, certain pyridin-2(1H)-one compounds have been identified as having rapid fungicidal activity against C. albicans, including strains resistant to existing antifungal drugs. mdpi.com These compounds were also shown to inhibit biofilm formation, a key virulence factor for C. albicans. mdpi.com
Table 4: In Vitro Antifungal Activity of Piperidine/Pyridine-Related Scaffolds
| Compound Class | Fungal Species | Activity Metric | Key Findings |
| Piperidin-4-one thiosemicarbazones | M. gypseum, T. rubrum, C. albicans | MIC (µg/mL) | Activity enhanced by thiosemicarbazone group. biomedpharmajournal.org |
| Pyrrolidine-2,4-diones | R. solani, B. cinerea, F. graminearum | EC₅₀ (µg/mL) | Potent inhibition, superior to commercial fungicide in some cases. rsc.org |
| Pyridin-2(1H)-ones | C. albicans | MIC (µg/mL) | Effective against drug-resistant strains and biofilms. mdpi.com |
Antileishmanial Activity
Derivatives containing a pyridine ring have been synthesized and evaluated for their activity against Leishmania species, the protozoan parasites responsible for leishmaniasis. Research on 1-(pyridin-2-yl)imidazolidin-2-ones, derived from 2-amino-4,6-dimethylpyridine, has identified compounds with potent in vitro inhibitory effects against Leishmania mexicana. nih.gov
Specifically, N3-benzyl and N3-tolylsulfonyl derivatives of the 1-(pyridin-2-yl)imidazolidin-2-one (B8813347) scaffold showed significant inhibition of cultured extracellular promastigotes, with IC₅₀ values in the micromolar range. nih.gov Furthermore, when tested against intracellular amastigotes within mouse macrophages, these compounds were found to be substantially more potent than a related amide predecessor. nih.gov These findings suggest that the N-pyridinylimidazolidinone structure could serve as a valuable template for the development of new antileishmanial agents. nih.gov The proposed mechanism of action for these compounds involves interference with the parasite's phospholipase A2 (PLA2) enzyme. nih.gov
Table 5: In Vitro Antileishmanial Activity of 1-(Pyridin-2-yl)imidazolidin-2-one Derivatives against L. mexicana
| Compound | Form | IC₅₀ (µmol/L) |
| N3-benzyl derivative (7) | Promastigotes | 32.4 |
| Amastigotes | 13.7 | |
| N3-tolylsulfonyl derivative (14) | Promastigotes | 46.0 |
| Amastigotes | 89.0 |
Data from Arzneimittelforschung. nih.gov
Anti-Cryptosporidium Activity
No studies were found that investigated the efficacy of 1-(Pyridin-4-yl)piperidine-2,4-dione against Cryptosporidium species.
Quorum Sensing Inhibition
There is no available research on the potential for this compound to act as a quorum sensing inhibitor in any bacterial species.
Investigation of Molecular Mechanisms of Action (Non-Clinical Cellular Level)
Target Identification and Validation (In Vitro)
No in vitro studies have been published that identify or validate specific biological targets of this compound.
Receptor Binding and Modulation Studies
There is no data available from receptor binding assays or modulation studies for this compound.
Modulation of Cellular Pathways (e.g., PI3K-PKB-mTOR pathway in cells)
The effect of this compound on the PI3K-PKB-mTOR signaling pathway or any other cellular pathway has not been reported in the scientific literature.
Vii. Structure Activity Relationship Sar Studies and Molecular Design Principles
Identification of Key Pharmacophores and Active Moieties within the Piperidine-2,4-dione Scaffold
The piperidine-2,4-dione core is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. core.ac.uk This structural motif serves as a versatile platform for the synthesis of a wide array of piperidine-based pharmacophores, which are integral components of numerous drugs. The inherent reactivity and specific three-dimensional arrangement of the dione (B5365651) system make it a valuable starting point for creating structurally diverse molecules with significant biological potential. rsc.org
The key pharmacophoric elements of the 1-(pyridin-4-yl)piperidine-2,4-dione scaffold can be broken down into two primary components: the piperidine-2,4-dione ring and the N-aryl substituent (the pyridin-4-yl group). The piperidine (B6355638) ring itself is a common feature in many biologically active compounds, including alkaloids and synthetic pharmaceuticals. researchgate.net The two carbonyl groups within the piperidine ring can act as hydrogen bond acceptors, while the nitrogen atom can also participate in hydrogen bonding, contributing to interactions with biological targets. The pyridin-4-yl moiety introduces an aromatic system that can engage in various interactions, such as pi-pi stacking and hydrogen bonding, through its nitrogen atom.
Impact of Substituent Position and Nature on Biological Activity
The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions on both the piperidine and pyridine (B92270) rings.
For instance, in a series of pyridine-connected piperidine derivatives, the nature of the substituent on the pyridine ring was found to be crucial for their biological activities. researchgate.net Studies on piperidinothiosemicarbazone derivatives have shown that substitution at the C-6 position of the pyridine ring with a piperidine ring resulted in the highest potency within its group. mdpi.com Furthermore, for 6-substituted pyridine derivatives, a decrease in activity was observed in the order: piperidine > pyrrolidine (B122466) > morpholine, suggesting that the basicity of the substituent at the heteroaromatic ring may be of particular importance for certain biological activities. mdpi.com
In the context of analgesic activity of 1-methyl-4-piperidinol esters, quantitative structure-activity relationship (QSAR) studies have demonstrated that the lipophilicity and hydrogen-bond accepting ability of substituents on the aromatic ring enhance potency. nih.gov Conversely, the size and shape of substituents, particularly at the ortho and para positions, can negatively impact activity. nih.gov
The following table summarizes the general impact of substituent properties on the biological activity of piperidine derivatives based on available research.
| Substituent Property | General Impact on Biological Activity |
| Basicity | Increased basicity of substituents on the heteroaromatic ring can enhance activity in certain contexts. mdpi.com |
| Lipophilicity | Higher lipophilicity of aromatic substituents can lead to increased potency. nih.gov |
| Hydrogen Bonding | The ability of substituents to act as hydrogen-bond acceptors can improve biological activity. nih.gov |
| Steric Bulk | Bulky substituents, particularly at specific positions, can decrease activity. nih.gov |
Conformational Effects on Binding Affinity and Selectivity
The three-dimensional conformation of this compound and its derivatives plays a critical role in their binding affinity and selectivity for biological targets. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and the preferred conformation can influence how the molecule fits into a binding pocket.
For example, in the development of NLRP3 inflammasome inhibitors, opening the piperidine ring of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold to remove conformational constraints was investigated. nih.gov This modification, which increased molecular flexibility, had a variable impact on activity, indicating that a certain degree of conformational rigidity is often necessary for optimal target engagement. nih.gov
NMR studies and molecular dynamics simulations are powerful tools for elucidating the solution-state conformations of piperidine derivatives and understanding how these conformations relate to biological activity. unifi.it The conformational ensembles of these molecules can reveal the spatial arrangement of key functional groups and their availability for interaction with a receptor.
Rationalizing Biological Data with Computational Predictions
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for rationalizing experimental biological data and guiding the design of new this compound derivatives.
Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein, providing insights into the specific interactions that contribute to its affinity. researchgate.netssrn.com For instance, docking studies of piperidine derivatives have been used to understand their binding to various enzymes and receptors, helping to explain observed SAR trends. researchgate.net These computational models can highlight key amino acid residues that interact with the ligand and suggest modifications to improve binding. nih.gov
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various molecular descriptors, such as electronic, steric, and hydrophobic properties, QSAR can identify the key structural features that are most important for activity. nih.gov These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for further investigation.
The following table provides an overview of how different computational techniques are applied to rationalize the biological data of piperidine derivatives.
| Computational Technique | Application in Rationalizing Biological Data |
| Molecular Docking | Predicts the binding orientation and interactions of a molecule within a target's active site. researchgate.netssrn.comnih.gov |
| QSAR | Establishes a quantitative relationship between molecular structure and biological activity to predict the potency of new compounds. nih.govresearchgate.netnih.gov |
| Molecular Dynamics | Simulates the dynamic behavior of a ligand-protein complex to assess its stability and conformational changes over time. researchgate.netnih.gov |
Principles of Molecular Hybridization for Enhanced Activity and Specificity
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new compound with enhanced activity, improved selectivity, or a dual mode of action. nih.gov The this compound scaffold can be effectively utilized in this approach.
An example of this principle is the hybridization of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with another known pharmacophore to create novel NLRP3 inflammasome inhibitors. nih.gov This strategy aims to leverage the favorable binding properties of each component to achieve a synergistic effect.
Viii. Emerging Research Directions and Future Prospects for 1 Pyridin 4 Yl Piperidine 2,4 Dione Research
Development of Novel Synthetic Methodologies for Complex Analogues
The advancement of research into 1-(Pyridin-4-yl)piperidine-2,4-dione is intrinsically linked to the ability to synthesize structurally diverse and complex analogues. Future synthetic efforts are expected to move beyond simple substitutions to incorporate greater molecular complexity, stereochemical control, and functional group diversity.
Key areas for development include:
Stereoselective Synthesis: Many synthetic routes to piperidine (B6355638) derivatives yield racemic mixtures. nih.gov Future methodologies will likely focus on asymmetric synthesis to produce specific enantiomers, which is crucial as different stereoisomers can have vastly different biological activities and properties. Approaches such as chiral catalysts and auxiliaries in cyclization reactions will be essential. nih.govcore.ac.uk
Multi-Component Reactions (MCRs): Domino and multi-component reactions offer an efficient pathway to build complex molecular scaffolds in a single step from simple starting materials. researchgate.net Developing MCRs for the piperidine-2,4-dione core could rapidly generate large libraries of diverse analogues for screening purposes, accelerating the discovery process. researchgate.net
Advanced Cyclization Strategies: While Dieckmann cyclization is a classic method for forming the piperidine-2,4-dione ring, novel methods are continuously being explored. core.ac.ukrsc.org These include radical-mediated cyclizations and transition-metal-catalyzed reactions that can proceed under milder conditions and tolerate a wider range of functional groups. nih.gov
Late-Stage Functionalization: The ability to modify a core scaffold in the final steps of a synthesis is highly valuable. Research into late-stage C-H activation and functionalization of either the pyridine (B92270) or piperidine ring would allow for the rapid diversification of lead compounds, enabling fine-tuning of their properties without the need for de novo synthesis.
A review of synthetic approaches for related heterocyclic systems highlights various strategies that could be adapted for creating novel analogues. ijpsonline.com
Exploration of New Biological Targets and Pathways (Pre-clinical)
The piperidine and pyridine moieties are privileged structures found in numerous biologically active compounds. wikipedia.orgnih.gov Analogues structurally related to this compound have shown activity against a range of preclinical targets, suggesting that the title compound could be a promising starting point for exploring new therapeutic avenues. Future preclinical research will likely focus on screening this scaffold against novel and challenging biological targets.
Potential areas of investigation based on the activity of similar compounds include:
Inflammasome Inhibition: A closely related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been identified as a novel inhibitor of the NLRP3 inflammasome, a key player in inflammatory diseases. nih.govresearchgate.net This suggests that this compound derivatives could be investigated for similar activity.
Kinase Inhibition: Piperidine-pyridine structures are core components of various kinase inhibitors. Analogues have shown potent inhibition of targets such as Protein Kinase B (Akt), Anaplastic Lymphoma Kinase (ALK), and ROS1, which are critical in cancer signaling pathways. nih.govnih.govnih.gov
Antiviral Activity: Piperidine-linked pyridine analogues have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov
Central Nervous System (CNS) Targets: Piperidine and piperazine-based compounds have been found to have a high affinity for sigma receptors (S1R), which are implicated in various neurological and psychiatric disorders. nih.gov
| Analogue Class/Scaffold | Biological Target | Key Pre-clinical Finding | Reference |
|---|---|---|---|
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | NLRP3 Inflammasome | Identified as a novel scaffold for NLRP3 inhibition, reducing pyroptosis and IL-1β release. | nih.govresearchgate.net |
| Pyrrolopyrimidine-piperidine carboxamide | Protein Kinase B (Akt) | Discovery of orally bioavailable, potent, and selective ATP-competitive inhibitors of Akt kinases with in vivo anti-tumor activity. | nih.govnih.govacs.org |
| 2-Amino-4-(1-piperidine) pyridine | ALK/ROS1 Kinases | Developed potent dual inhibitors effective against crizotinib-resistant ALK and ROS1 mutations. | nih.gov |
| Piperidine-linked pyridine | HIV-1 Reverse Transcriptase | Designed as highly potent non-nucleoside inhibitors active against wild-type and drug-resistant HIV-1 strains. | nih.gov |
| Piperidine/piperazine-based ethanone | Sigma-1 Receptor (S1R) | Discovered a potent S1R agonist with high binding affinity, comparable to the reference compound haloperidol. | nih.govrsc.org |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Cancer Cell Proliferation | Compounds reduced the growth of hematological cancer cell lines and increased the expression of apoptosis-promoting genes. | nih.gov |
Advanced Computational Modeling and Artificial Intelligence in Drug Discovery
Future computational approaches will likely include:
Structure-Based Drug Design (SBDD): Once a biological target is validated, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode of this compound and its analogues within the target's active site. rsc.orgmdpi.com This information is invaluable for designing new derivatives with improved potency and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with biological activity, QSAR can predict the potency of newly designed analogues before they are synthesized, helping to prioritize the most promising candidates. mdpi.com
AI and Machine Learning (ML): AI algorithms can analyze vast datasets to identify novel drug candidates, predict their physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and even design novel molecules from scratch (de novo design). astrazeneca.comnih.govnih.gov Applying these techniques could rapidly expand the chemical space around the this compound scaffold and identify candidates with optimal drug-like properties. kavout.com
Applications as Chemical Probes or Biological Tools (Non-Clinical)
Beyond therapeutic potential, potent and selective small molecules can serve as invaluable research tools. If an analogue of this compound is found to be a highly potent and selective inhibitor of a specific biological target (e.g., a particular kinase or the NLRP3 inflammasome), it could be developed into a chemical probe.
A chemical probe is used to selectively modulate the function of its target protein in cells or organisms, helping researchers to elucidate the protein's biological role. This involves:
Synthesis of Tagged Analogues: Creating derivatives that incorporate fluorescent tags, biotin (B1667282) labels, or photo-affinity labels.
Target Engagement and Validation: Using these probes in cellular assays to confirm target engagement, visualize the subcellular localization of the target protein, or identify its binding partners.
The development of such tools from the this compound scaffold could significantly contribute to fundamental biological research, independent of any direct clinical applications.
Potential in Material Science and Non-Linear Optics (NLO) (If Applicable, Purely Chemical/Physical Research)
Certain organic molecules with specific electronic features can exhibit non-linear optical (NLO) properties, where their optical properties (like the refractive index) change in response to intense light. These materials have applications in optoelectronics, optical data processing, and photonics. rsc.org
The structure of this compound contains features that suggest a potential for NLO activity:
Electron-Withdrawing Pyridine Ring: The π-deficient pyridine ring acts as an electron acceptor.
Potential for Push-Pull System: The piperidine-2,4-dione moiety, along with the pyridine ring, creates a molecule with asymmetric charge distribution. The design of "push-pull" molecules, containing electron-donating and electron-accepting groups connected by a π-conjugated system, is a common strategy for creating NLO materials. rsc.org
While the saturated piperidine ring disrupts extensive conjugation, the inherent dipolar nature of the molecule could still lead to NLO effects. Research on other pyridine and pyrimidine (B1678525) derivatives has demonstrated that this class of heterocycles can be incorporated into molecules with significant third-order NLO properties, such as high hyperpolarizability. researchgate.netacs.orgnih.gov Therefore, a potential future direction for purely chemical and physical research would be to synthesize derivatives of this compound with enhanced conjugation and to investigate their NLO properties for potential applications in material science.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-(Pyridin-4-yl)piperidine-2,4-dione, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via cyclocondensation of pyridine-4-amine with diketene derivatives or through functionalization of preformed piperidine-2,4-dione scaffolds. For example, bromination at the 3-position of the piperidine ring (as seen in related derivatives) requires careful control of stoichiometry and temperature to avoid overhalogenation . Solvent selection (e.g., DMF or THF) and catalytic bases (e.g., K₂CO₃) significantly influence yield. Purification via column chromatography or recrystallization is critical for isolating high-purity product.
Q. How can researchers validate the structural assignment of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : ¹H and ¹³C NMR should confirm the absence of NH protons (due to the tertiary amine) and the presence of carbonyl peaks (~170–180 ppm for C=O groups). DEPT-135 can differentiate CH₂ and CH groups in the piperidine ring .
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving anisotropic displacement parameters. Twinned data may require integration with SHELXD and SHELXE pipelines for accurate phase determination .
Q. What computational tools are recommended for predicting physicochemical properties (e.g., hydrogen bonding, logP) of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict hydrogen bond acceptor capacity (3 acceptors as per PubChem data) and dipole moments . Software like Gaussian or ORCA paired with cheminformatics tools (RDKit) can estimate logP and solubility, which should be cross-validated experimentally via HPLC or shake-flask assays.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for hydrogen bonding networks in this compound?
- Methodology :
- Experimental : Collect high-resolution X-ray data (≤ 0.8 Å) to resolve electron density maps. Use SHELXL’s TWIN and BASF commands to refine twinned crystals, common in flexible heterocycles .
- Computational : Compare Hirshfeld surface analysis (CrystalExplorer) with DFT-optimized hydrogen bond geometries. Discrepancies may arise from crystal packing effects not modeled in gas-phase computations .
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents at the 3-position (e.g., Br, aryl groups) to modulate steric and electronic profiles, as seen in brominated analogs .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., kinases or GPCRs). Prioritize derivatives with improved binding affinity and ADMET profiles predicted via SwissADME .
Q. How should researchers address challenges in characterizing dynamic conformational equilibria of the piperidine ring in solution?
- Methodology :
- Dynamic NMR : Variable-temperature ¹H NMR can detect ring-flipping barriers. Low-temperature experiments (e.g., −80°C in CD₂Cl₂) may resolve coalesced signals .
- Molecular Dynamics (MD) : Run ns-scale simulations (AMBER or GROMACS) to analyze ring puckering modes and correlate with NOESY/ROESY cross-peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
